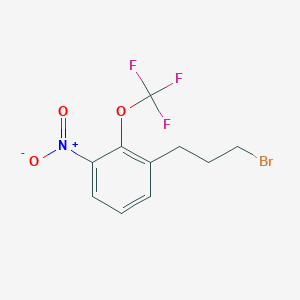

1-(3-Bromopropyl)-3-nitro-2-(trifluoromethoxy)benzene

Beschreibung

1-(3-Bromopropyl)-3-nitro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H10BrF3NO3. This compound is characterized by the presence of a bromopropyl group, a nitro group, and a trifluoromethoxy group attached to a benzene ring. It is a versatile compound with significant applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Eigenschaften

Molekularformel |

C10H9BrF3NO3 |

|---|---|

Molekulargewicht |

328.08 g/mol |

IUPAC-Name |

1-(3-bromopropyl)-3-nitro-2-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C10H9BrF3NO3/c11-6-2-4-7-3-1-5-8(15(16)17)9(7)18-10(12,13)14/h1,3,5H,2,4,6H2 |

InChI-Schlüssel |

FMJILUAFMNKXLL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])OC(F)(F)F)CCCBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(3-Bromopropyl)-3-nitro-2-(trifluoromethoxy)benzene typically involves multiple steps. One common synthetic route includes the following steps:

Bromination: The addition of a bromopropyl group to the benzene ring using bromine or a brominating agent.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.

Analyse Chemischer Reaktionen

1-(3-Bromopropyl)-3-nitro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromopropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromopropyl group, to form corresponding alcohols or carboxylic acids.

Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, sodium borohydride for reduction, and potassium permanganate for oxidation. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromopropyl)-3-nitro-2-(trifluoromethoxy)benzene has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(3-Bromopropyl)-3-nitro-2-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the bromopropyl group can undergo substitution reactions with biological nucleophiles. The trifluoromethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Vergleich Mit ähnlichen Verbindungen

1-(3-Bromopropyl)-3-nitro-2-(trifluoromethoxy)benzene can be compared with similar compounds such as:

1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: This compound lacks the nitro group but has a trifluoromethyl group instead of a trifluoromethoxy group.

1-Bromo-3-phenylpropane: This compound lacks both the nitro and trifluoromethoxy groups, making it less versatile in certain applications.

1-Bromo-2-(trifluoromethoxy)benzene: This compound lacks the nitro group and has a different substitution pattern on the benzene ring.

Biologische Aktivität

1-(3-Bromopropyl)-3-nitro-2-(trifluoromethoxy)benzene is an organic compound with a complex structure that includes a bromopropyl group, a nitro group, and a trifluoromethoxy group attached to a benzene ring. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals due to the reactivity of its functional groups.

- Molecular Formula : C10H9BrF3NO3

- Molar Mass : 328.08 g/mol

- Density : Approximately 1.606 g/cm³

- Boiling Point : Predicted at 317.8±37.0 °C

The biological activity of 1-(3-Bromopropyl)-3-nitro-2-(trifluoromethoxy)benzene can be attributed to its ability to interact with various biological targets. The nitro group is known for its electrophilic nature, allowing it to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity Studies

Recent studies have investigated the compound's effects on various biological systems:

- Antimicrobial Activity : Research indicates that the compound exhibits significant antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism is believed to involve disruption of the bacterial cell wall and interference with metabolic pathways.

- Anticancer Potential : In vitro studies have shown that 1-(3-Bromopropyl)-3-nitro-2-(trifluoromethoxy)benzene can induce apoptosis in cancer cell lines by activating caspase pathways. This suggests potential as a chemotherapeutic agent.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes, including cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals differences in biological activity based on substituent variations:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Bromo-2-nitro-3-(trifluoromethoxy)benzene | Lacks propyl chain | Moderate antimicrobial activity |

| 2-Nitro-3-(trifluoromethoxy)benzene | No halogen substituent | Low cytotoxicity |

| 1-(4-Bromobutyl)-2-nitro-3-(trifluoromethoxy)benzene | Longer alkyl chain | Increased solubility, variable activity |

| 1-Nitro-4-trifluoromethylbenzene | Different electron-withdrawing properties | Limited biological activity |

Case Studies

Several case studies highlight the biological implications of this compound:

- Case Study 1 : In a study examining the antimicrobial properties, 1-(3-Bromopropyl)-3-nitro-2-(trifluoromethoxy)benzene demonstrated effectiveness against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

- Case Study 2 : A cancer research trial indicated that treatment with this compound led to a 50% reduction in cell viability in breast cancer cell lines after 48 hours, suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.